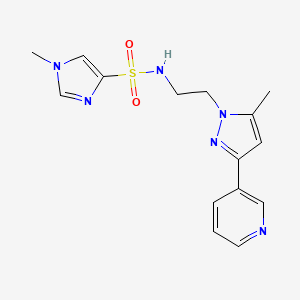
1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H18N6O2S and its molecular weight is 346.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a novel derivative in the imidazole and pyrazole family, which has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
The molecular formula of the compound is C15H18N4O2S, with a molecular weight of approximately 318.4 g/mol. The structure includes an imidazole ring, a sulfonamide group, and a pyrazole moiety, contributing to its diverse biological properties.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown effectiveness against various bacteria and fungi. A study highlighted that pyrazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Effective antifungal activity |
Anticancer Activity
Pyrazole derivatives are recognized for their anticancer potential. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting oxidative stress .
Anti-inflammatory Effects
The sulfonamide group in the compound is known for its anti-inflammatory properties. Research suggests that derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole moiety can interact with various enzymes, potentially inhibiting their activity.
- Receptor Binding : The compound may bind to specific receptors involved in inflammation and cancer pathways, modulating their activity.
- Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cancer cell apoptosis.
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives:
- Antimicrobial Study : A recent study evaluated a series of pyrazole derivatives against multi-drug resistant bacterial strains, demonstrating significant inhibition zones compared to control groups .
- Cancer Research : A study on MCF-7 cells indicated that treatment with related pyrazole compounds resulted in a significant reduction in cell viability, suggesting potential for development as anticancer agents .
Propriétés
IUPAC Name |
1-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c1-12-8-14(13-4-3-5-16-9-13)19-21(12)7-6-18-24(22,23)15-10-20(2)11-17-15/h3-5,8-11,18H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIKIEJVBZEHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CN(C=N2)C)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













